

Murrastinine C: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Murrastinine C

Cat. No.: B15292123

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An In-depth Examination of the Carbazole Alkaloid **Murrastinine C**, its Physicochemical Properties, Biological Activity, and Postulated Mechanisms of Action.

This technical guide provides a comprehensive overview of **Murrastinine C**, a carbazole alkaloid isolated from the plant *Murraya koenigii*. This document is intended for researchers, scientists, and drug development professionals interested in the chemical and biological properties of this natural product.

Chemical Identity and Physicochemical Properties

Murrastinine C is a carbazole alkaloid, a class of heterocyclic aromatic organic compounds. While the definitive chemical structure of **Murrastinine C** has not been independently verified in the latest literature, it is reported to be one of three related compounds, Murrastinine A, B, and C, isolated from *Murraya koenigii*. For the purpose of this guide, we will refer to the general properties of related and well-characterized carbazole alkaloids.

A closely related and structurally similar carbazole alkaloid, Murrayanine, possesses the following properties:

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₁ NO ₂	PubChem
Molecular Weight	225.24 g/mol	PubChem
IUPAC Name	1-methoxy-9H-carbazole-3-carbaldehyde	PubChem
Appearance	Not specified	-
Solubility	Soluble in organic solvents such as DMSO, ethanol, and methanol.	General knowledge

Biological Activity

Murrastinine C has demonstrated cytotoxic activity against human cancer cell lines. The reported half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Cell Line	Cancer Type	IC ₅₀ (µg/mL)	IC ₅₀ (µM)	Source
HL-60	Human Promyelocytic Leukemia	17	Not specified	--INVALID-LINK--
HeLa	Human Cervical Carcinoma	1	Not specified	--INVALID-LINK--

Experimental Protocols

The following sections detail the general experimental methodologies employed for the isolation and cytotoxic evaluation of carbazole alkaloids like **Murrastinine C**. These are representative protocols and may not reflect the exact methods used in the original, unretrieved publication.

Isolation of Murrastinine C from *Murraya koenigii*

A general workflow for the isolation of carbazole alkaloids from plant material is outlined below.



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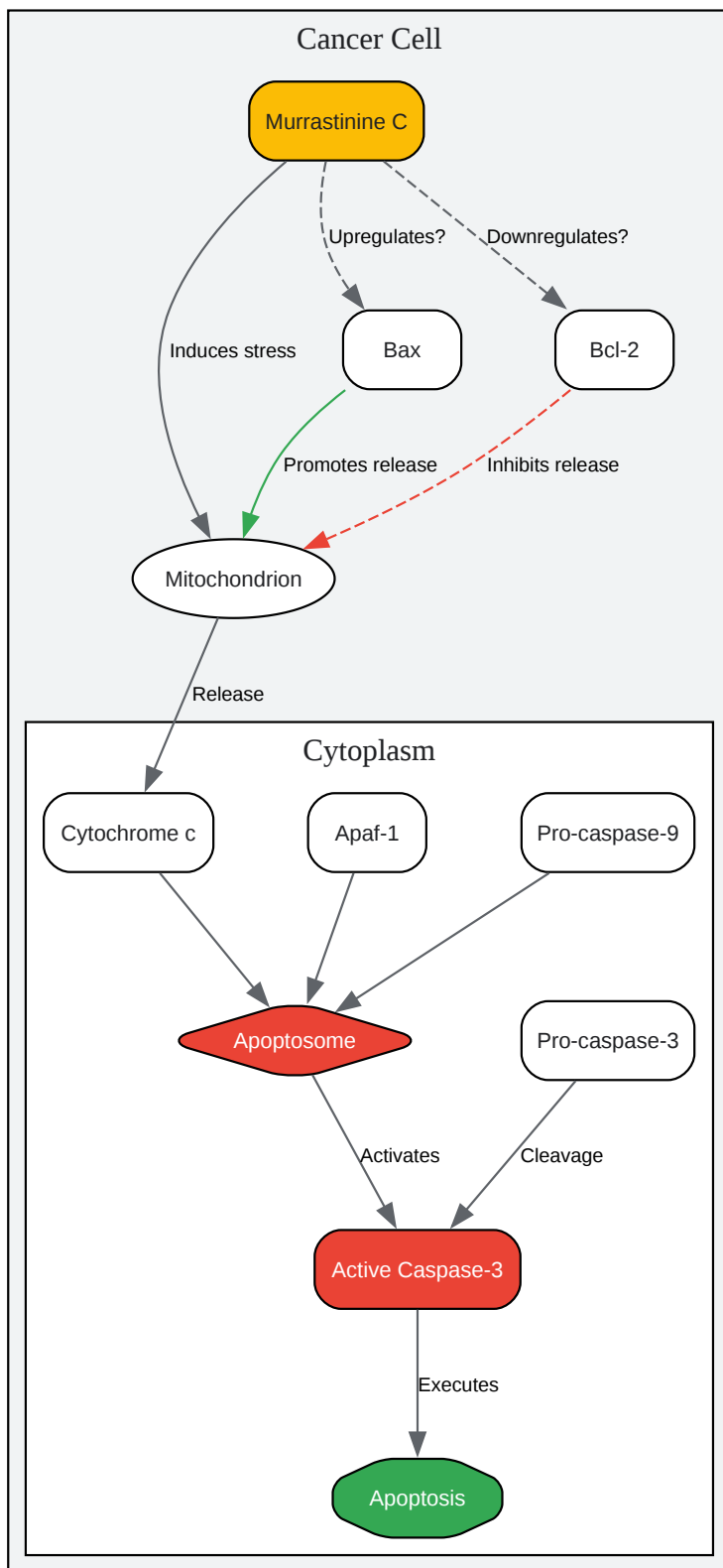
Figure 1: General workflow for the isolation of **Murrastinine C**.

Protocol:

- **Plant Material Preparation:** The leaves, stems, or roots of *Murraya koenigii* are collected, air-dried, and ground into a fine powder.
- **Extraction:** The powdered plant material is subjected to extraction with an organic solvent, such as methanol or a chloroform-methanol mixture, at room temperature for an extended period. This process is often repeated multiple times to ensure complete extraction.
- **Filtration and Concentration:** The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Fractionation:** The crude extract is subjected to column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute different fractions.
- **Purification:** The fractions containing the desired carbazole alkaloids, as monitored by thin-layer chromatography (TLC), are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure **Murrastinine C**.
- **Structure Elucidation:** The structure of the isolated compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (^1H -NMR, ^{13}C -NMR, 2D-NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of **Murrastinine C** against HL-60 and HeLa cells is typically determined using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.



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